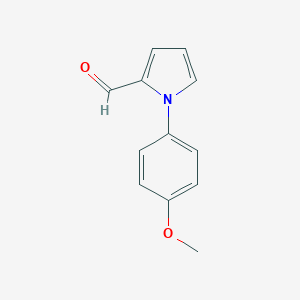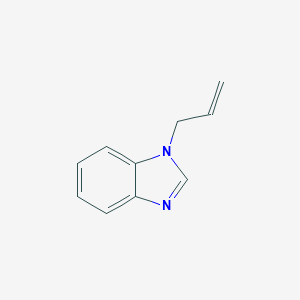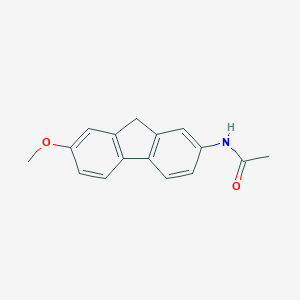
Vanadium iodide (VI2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a black micaceous solid that adopts the cadmium iodide structure, featuring octahedral vanadium(II) centers . Vanadium iodide is a transition metal iodide and is known for its unique properties and applications in various fields.
Preparation Methods
Vanadium iodide can be synthesized through several methods:
-
Direct Combination of Elements: : The original synthesis of vanadium iodide involves the direct reaction of vanadium metal with iodine. This reaction typically occurs at elevated temperatures to facilitate the formation of VI2 .
-
Reduction of Vanadium(III) Chlorides: : Another method involves the reduction of vanadium(III) chlorides with trimethylsilyl iodide. This method allows for the preparation of solvated vanadium(II) iodides .
-
Reaction with Anhydrous Ammonia: : Vanadium iodide can also be synthesized by reacting vanadium(II) iodide with anhydrous ammonia to form the hexaammine complex .
Chemical Reactions Analysis
Vanadium iodide undergoes various chemical reactions, including:
-
Oxidation-Reduction Reactions: : Vanadium iodide can participate in redox reactions. For example, it can be oxidized by iodine to form higher oxidation states of vanadium .
-
Complexation Reactions: : Vanadium iodide can form complexes with various ligands, such as oxalic acid, salicylic acid, and sulfosalicylic acid. These reactions are often studied spectrophotometrically .
-
Substitution Reactions: : Vanadium iodide can undergo substitution reactions with other halides or ligands, leading to the formation of different vanadium compounds .
Scientific Research Applications
Vanadium iodide has several scientific research applications:
-
Electrode Materials: : Vanadium-based compounds, including vanadium iodide, are used as electrode materials in solid-state flexible supercapacitors due to their high specific capacitance, excellent flexibility, and environmental friendliness .
-
Catalysis: : Vanadium iodide is used as a catalyst in various chemical reactions, including oxidation and reduction processes .
-
Material Science: : Vanadium iodide is studied for its unique structural and electronic properties, making it a subject of interest in material science research .
Mechanism of Action
The mechanism of action of vanadium iodide involves its ability to participate in redox reactions and form complexes with various ligands. The vanadium centers in vanadium iodide can undergo changes in oxidation states, allowing it to act as both an oxidizing and reducing agent. This property is utilized in various catalytic and electrochemical applications .
Comparison with Similar Compounds
Vanadium iodide can be compared with other vanadium halides and oxides:
-
Vanadium(III) Iodide (VI3): : Vanadium(III) iodide is another iodide of vanadium with a higher oxidation state. It is also a black solid but has different structural and electronic properties compared to vanadium(II) iodide .
-
Vanadium(II) Chloride (VCl2): : Vanadium(II) chloride is similar to vanadium(II) iodide but contains chloride ions instead of iodide. It also adopts the cadmium iodide structure and has similar chemical properties .
-
Vanadium Oxides (VO2, V2O3, V2O5): : Vanadium oxides are a group of compounds with varying oxidation states of vanadium. They exhibit unique properties such as insulator-to-metal phase transitions and are used in applications like thermoelectric materials and batteries .
Vanadium iodide stands out due to its specific iodide composition and the unique properties it imparts to the compound.
Properties
CAS No. |
15513-84-5 |
|---|---|
Molecular Formula |
I2V |
Molecular Weight |
304.7504 g/mol |
IUPAC Name |
diiodovanadium |
InChI |
InChI=1S/2HI.V/h2*1H;/q;;+2/p-2 |
InChI Key |
OJFNQCZRUJTCOZ-UHFFFAOYSA-L |
SMILES |
[V+2].[I-].[I-] |
Canonical SMILES |
[V](I)I |
Key on ui other cas no. |
15513-84-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B96141.png)


![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)










